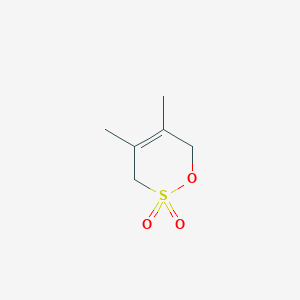
4,5-Dimethyl-3,6-dihydro-2H-1,2lambda~6~-oxathiine-2,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethyl-3,6-dihydro-2H-1,2lambda~6~-oxathiine-2,2-dione is a heterocyclic compound with a unique structure that includes both sulfur and oxygen atoms within its ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-3,6-dihydro-2H-1,2lambda~6~-oxathiine-2,2-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dimethyl ketone with sulfur dioxide in the presence of a catalyst to form the desired oxathiine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-3,6-dihydro-2H-1,2lambda~6~-oxathiine-2,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
4,5-Dimethyl-3,6-dihydro-2H-1,2lambda~6~-oxathiine-2,2-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4,5-Dimethyl-3,6-dihydro-2H-1,2lambda~6~-oxathiine-2,2-dione exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethyl-3,6-dihydro-2H-1,2-oxazine: Similar structure but with an oxygen atom instead of sulfur.
4,5-Dimethyl-3,6-dihydro-2H-1,3-thiazine: Contains a nitrogen atom in the ring structure
Uniqueness
4,5-Dimethyl-3,6-dihydro-2H-1,2lambda~6~-oxathiine-2,2-dione is unique due to the presence of both sulfur and oxygen in its ring structure, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
64931-18-6 |
|---|---|
Molecular Formula |
C6H10O3S |
Molecular Weight |
162.21 g/mol |
IUPAC Name |
4,5-dimethyl-3,6-dihydrooxathiine 2,2-dioxide |
InChI |
InChI=1S/C6H10O3S/c1-5-3-9-10(7,8)4-6(5)2/h3-4H2,1-2H3 |
InChI Key |
KHMDWJRYZBWOLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CS(=O)(=O)OC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















